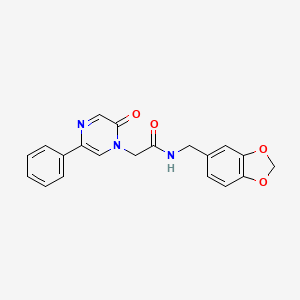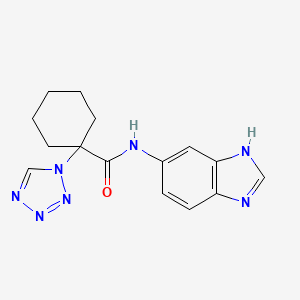
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a complex organic compound that features a benzodioxole moiety and a pyrazinone ring. Compounds with these structural features are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One possible route could involve:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde under acidic conditions.
Synthesis of the Pyrazinone Ring: The pyrazinone ring can be synthesized from appropriate starting materials such as phenylhydrazine and ethyl acetoacetate through cyclization reactions.
Coupling Reactions: The final step involves coupling the benzodioxole and pyrazinone intermediates through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylamin
Properties
Molecular Formula |
C20H17N3O4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide |
InChI |
InChI=1S/C20H17N3O4/c24-19(22-9-14-6-7-17-18(8-14)27-13-26-17)12-23-11-16(21-10-20(23)25)15-4-2-1-3-5-15/h1-8,10-11H,9,12-13H2,(H,22,24) |
InChI Key |
VHEUUYPJZXGSPR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(N=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone](/img/structure/B12175319.png)
![N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1H-indol-4-yl)acetamide](/img/structure/B12175328.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12175331.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B12175336.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12175347.png)

![N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine](/img/structure/B12175359.png)
![2-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B12175365.png)
![N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B12175366.png)
![4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B12175372.png)
![N-(1,3-benzodioxol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12175374.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12175375.png)

![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B12175381.png)
